molecular formula C22H27ClFN3O4 B583886 N-Methyl Moxifloxacin Hydrochloride CAS No. 1350716-67-4

N-Methyl Moxifloxacin Hydrochloride

Cat. No.: B583886
CAS No.: 1350716-67-4
M. Wt: 451.923
InChI Key: SOXNUCVGASNEEU-LWHGMNCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl Moxifloxacin Hydrochloride is a derivative of Moxifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide range of bacterial infections. It is particularly used in the treatment of respiratory tract infections, skin infections, and bacterial conjunctivitis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Moxifloxacin Hydrochloride involves several steps. One common method includes the condensation of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid with (S,S)-2,8-diazabicyclo[4.3.0]nonane in the presence of a tertiary amine catalyst. This reaction produces 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinoline carboxylic acid .

Industrial Production Methods: For industrial production, the process is optimized for higher yield and purity. The method involves dissolving the borane condensation compound in water, adding hydrochloric acid to form a salt, and then crystallizing the product. This method ensures the removal of genotoxic impurities and results in a high-purity product .

Chemical Reactions Analysis

Types of Reactions: N-Methyl Moxifloxacin Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: This reaction can occur with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce halogenated quinolones .

Scientific Research Applications

N-Methyl Moxifloxacin Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The bactericidal action of N-Methyl Moxifloxacin Hydrochloride results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, the compound prevents the bacteria from replicating and repairing their DNA, leading to cell death .

Comparison with Similar Compounds

  • Moxifloxacin Hydrochloride
  • Levofloxacin
  • Ciprofloxacin
  • Gatifloxacin

Comparison: N-Methyl Moxifloxacin Hydrochloride is unique due to its N-methyl group, which enhances its antibacterial activity and reduces its toxicity compared to other fluoroquinolones. This modification also improves its pharmacokinetic properties, making it more effective in treating infections .

Properties

IUPAC Name

7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4.ClH/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29;/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29);1H/t12-,17+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXNUCVGASNEEU-LWHGMNCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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